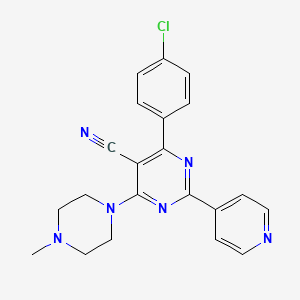

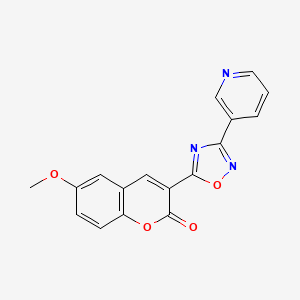

4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic molecule that appears to be related to various pyrimidine derivatives with potential biological activity. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their chemical and biological properties, suggesting a context in which such a compound might be of interest.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions that can include condensation, chlorination, amination, and other transformations. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a related pyrazolo[1,5-a]pyrimidine derivative . Similarly, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles was achieved by reacting certain aldehydes with substituted phenyl ethanones and ethyl cyanoacetate or malononitrile . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the study of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . The crystallographic analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including transformations into other heterocyclic compounds. For example, the transformation of a dithiazole derivative into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines was investigated, demonstrating the reactivity of the pyrimidine ring with primary and secondary amines . These reactions are important for the diversification of the chemical structure and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopic techniques, and the stability of the molecule was analyzed using NBO analysis . The molecular docking results from this study suggest potential inhibitory activity against certain biological targets, indicating the relevance of these properties to the compound's biological activity . Additionally, the synthesis of novel thiadiazolopyrimidine derivatives and their evaluation as anticancer agents highlight the importance of understanding the physical and chemical properties in relation to biological activity .

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

- Abdelghani et al. (2017) reported the synthesis of a series of pyrimidines and condensed pyrimidines with potential antibacterial properties, emphasizing the antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research highlights the role of pyrimidine derivatives in combating bacterial infections (Abdelghani, Said, Assy, & Hamid, 2017).

- Shehta and Abdel Hamid (2019) explored the synthesis of novel pyrimidine-based heterocycles and their antibacterial efficacy, contributing further to the field of antimicrobial research (Shehta & Abdel Hamid, 2019).

Antifungal and Antiemetic Properties

- Ibrahim et al. (2008) focused on the antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, which showcases the potential of pyrimidine derivatives in antifungal applications (Ibrahim et al., 2008).

- Mattioda et al. (1975) highlighted the synthesis of a series of 4-piperazinopyrimidines, revealing their diverse pharmacological properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).

Anticancer and Anti-inflammatory Applications

- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, providing insight into potential new treatments for cancer (Rahmouni et al., 2016).

- Patil, Mohite, & Magdum (2015) conducted research on the anti-inflammatory activity of some pyrimidine derivatives, highlighting their potential in treating inflammatory conditions (Patil, Mohite, & Magdum, 2015).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-2-pyridin-4-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6/c1-27-10-12-28(13-11-27)21-18(14-23)19(15-2-4-17(22)5-3-15)25-20(26-21)16-6-8-24-9-7-16/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCGIOFNZUKMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)